molecular formula C25H22N4O5 B607937 Hetrombopag CAS No. 1257792-41-8

Hetrombopag

Katalognummer: B607937
CAS-Nummer: 1257792-41-8
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: YATJUTCKRWETAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1257792-41-8

Molekularformel

C25H22N4O5

Molekulargewicht

458.5 g/mol

IUPAC-Name

5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33)

InChI-Schlüssel

YATJUTCKRWETAB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O

Kanonische SMILES

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SHR8735;  SHR 8735;  SHR-8735;  Hetrombopag

Herkunft des Produkts

United States

Beschreibung

Overview of Thrombopoiesis Regulation and the Thrombopoietin (TPO)/Thrombopoietin Receptor (TPO-R) Axis

Thrombopoiesis, the process of platelet production, is a vital physiological function meticulously regulated primarily by the hormone thrombopoietin (TPO) and its receptor, c-Mpl (also known as TPO-R). researchgate.netnih.govnih.gov TPO is mainly produced by the liver and kidneys and circulates in the blood. researchgate.net The TPO/c-Mpl signaling axis is the master regulator of megakaryocyte development and platelet formation. researchgate.nethaematologica.org

The c-Mpl receptor is expressed on the surface of hematopoietic stem cells, megakaryocyte precursor cells, and platelets. nih.govnih.gov The binding of TPO to the extracellular domain of c-Mpl induces a conformational change in the receptor, leading to its dimerization and the activation of intracellular signaling cascades. nih.govhaematologica.orgashpublications.org This activation is primarily mediated through the Janus kinase (JAK) family of proteins, particularly JAK2. researchgate.netnih.govmdpi.com

Activated JAK2 then phosphorylates various downstream targets, initiating multiple signaling pathways crucial for cell proliferation, differentiation, and survival. nih.govhaematologica.org Key pathways activated by TPO-R stimulation include:

JAK-STAT Pathway: Primarily involving STAT3 and STAT5, this pathway is crucial for the proliferation and maturation of megakaryocytes. researchgate.netnih.gov

PI3K/AKT Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis (programmed cell death) of megakaryocytes. researchgate.netnih.gov

MAPK/ERK Pathway: The mitogen-activated protein kinase pathway contributes to cell growth and differentiation. researchgate.netnih.gov

Together, the activation of these pathways stimulates the proliferation and differentiation of bone marrow progenitor cells into mature megakaryocytes. researchgate.netfrontiersin.org These large cells then undergo a process of fragmentation to release platelets into the bloodstream. researchgate.net The level of circulating TPO is inversely regulated by the total platelet and megakaryocyte mass, creating a classic negative feedback loop to maintain platelet homeostasis. ashpublications.org

Positioning of Hetrombopag within the Modern TPO-RA Research Landscape

This compound is a novel, orally active, non-peptide TPO-RA developed in China. frontiersin.orgresearchgate.netmagtechjournal.com It was created through structural modifications of eltrombopag (B601689) with the aim of enhancing potency. nih.gov Like other small-molecule TPO-RAs, this compound binds to the transmembrane domain of the TPO receptor. frontiersin.orgfrontiersin.org This interaction activates the TPO-R-dependent signaling pathways, including STAT, PI3K, and ERK, to stimulate the proliferation and differentiation of megakaryocytes and subsequently increase platelet production. nih.govfrontiersin.org

Preclinical research has highlighted the pharmacological properties of this compound. In vitro studies using TPO-R-expressing cells demonstrated that this compound stimulated proliferation and differentiation with low nanomolar EC50 values. nih.gov Furthermore, research suggests that this compound has a more potent phosphorylation effect on various signaling proteins compared to eltrombopag at the same concentration and shows a more sustained and stable effect on downstream signal phosphorylation levels compared to rhTPO. frontiersin.org In vivo studies in nude mice also indicated that orally administered this compound had a higher potency than eltrombopag. nih.govnih.gov

This compound has been the subject of numerous clinical research trials for conditions such as immune thrombocytopenia (ITP) and severe aplastic anemia (SAA). frontiersin.orgmagtechjournal.comclinicaltrials.govclinicaltrials.govnih.govnih.govashpublications.org Research findings indicate that this compound effectively increases platelet counts. nih.govresearchgate.net Network meta-analyses comparing various TPO-RAs have included this compound, evaluating its relative efficacy. karger.comnih.gov These studies contribute to understanding its position relative to other established TPO-RAs like eltrombopag, romiplostim, and avatrombopag. karger.comnih.gov

Table 1: Comparison of Selected Thrombopoietin Receptor Agonists

CompoundClassBinding Site on TPO-ReceptorKey Activated Pathways
RomiplostimPeptide ("Peptibody")Extracellular Domain (competes with TPO) nih.govhaematologica.orgJAK/STAT, MAPK nih.gov
EltrombopagNon-Peptide Small MoleculeTransmembrane Domain (non-competitive with TPO) frontiersin.orgnih.govJAK/STAT, MAPK, PI3K/AKT nih.govnih.gov
AvatrombopagNon-Peptide Small MoleculeTransmembrane Domain (non-competitive with TPO) nih.govfrontiersin.orgJAK/STAT, MAPK, PI3K/AKT nih.gov
This compoundNon-Peptide Small MoleculeTransmembrane Domain (non-competitive with TPO) frontiersin.orgfrontiersin.orgSTAT, PI3K, ERK nih.govfrontiersin.org

Ongoing research continues to explore the full potential of this compound in various hematological disorders characterized by thrombocytopenia, including chemotherapy-induced thrombocytopenia. magtechjournal.comdrugbank.comclinicaltrials.gov Its development underscores the continued evolution of TPO-RA therapy, aiming for more potent and refined treatment options for patients.

Molecular and Cellular Mechanisms of Hetrombopag Action

Thrombopoietin Receptor (TPOR) Agonism and Ligand-Receptor Interactions

Hetrombopag's therapeutic action is initiated by its direct interaction with the thrombopoietin receptor (TPOR), also known as c-Mpl or CD110. This interaction triggers a cascade of intracellular events that mimic the effects of endogenous thrombopoietin (TPO), the primary regulator of platelet production.

This compound Binding to the TPOR Transmembrane Domain

This compound, similar to other non-peptide TPO receptor agonists like eltrombopag (B601689) and avatrombopag, specifically binds to the transmembrane domain of the human TPO receptor. cancer.govfrontiersin.orgnih.govspringermedizin.de This binding event is the critical first step in activating the receptor. The interaction with the transmembrane portion of TPOR induces a conformational change in the receptor, leading to its activation and the subsequent initiation of downstream signaling pathways that drive the proliferation and differentiation of megakaryocytic lineage cells. cancer.govspringermedizin.de

Differentiation of this compound Binding Site from Endogenous Thrombopoietin

A key feature of this compound's mechanism is that its binding site is distinct from that of endogenous thrombopoietin (TPO). nih.gov While this compound interacts with the transmembrane domain, the natural ligand, TPO, binds to the extracellular domain of the receptor. nih.govresearchgate.net This spatial separation means that this compound does not compete with endogenous TPO for receptor binding. frontiersin.orgnih.gov Consequently, this compound and TPO can act in an additive or complementary manner, with preclinical studies demonstrating that their combination results in enhanced stimulation of TPOR-dependent signaling. nih.govnih.gov This non-competitive agonism allows this compound to supplement the effects of the body's natural TPO.

Investigations into this compound's Receptor Binding Kinetics and Dissociation Dynamics

The pharmacokinetic properties of this compound are complex and have been characterized using a modified target-mediated drug disposition (TMDD) model. researchgate.net This model is employed when a significant fraction of the drug binds to its pharmacological target, influencing the drug's distribution and clearance. The nonlinear pharmacokinetics of this compound suggest that its binding to TPOR is a major determinant of its behavior in the body. researchgate.net

Pharmacokinetic studies have identified a rate constant for target-mediated disposition (Kdeg) of 0.693/h. researchgate.net While specific dissociation constants (Kd) and off-rates (koff) for this compound are not always detailed in publicly available literature, the discrepancy between the peak plasma concentration time (around 3-8 hours) and the more prolonged duration of TPOR-dependent signaling (lasting at least 24 hours) suggests a durable interaction with the receptor. nih.gov This sustained signaling, even after plasma concentrations of the drug begin to decline, points towards favorable binding kinetics, a crucial factor for in vivo efficacy. nih.govcsmres.co.uknih.gov

Intracellular Signal Transduction Pathways Activated by this compound

Upon binding to and activating the TPO receptor, this compound triggers multiple intracellular signaling cascades that are crucial for megakaryocyte development and platelet production. nih.gov These pathways are the same ones activated by endogenous TPO, underscoring this compound's role as a TPO mimetic.

Activation of JAK/STAT Signaling Cascade, including JAK2/STAT5, STAT3, and STAT5

A primary pathway activated by this compound is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govresearchgate.net TPOR activation leads to the phosphorylation and activation of JAK2. springermedizin.denih.govmdpi.com Activated JAK2, in turn, phosphorylates tyrosine residues on the TPOR, creating docking sites for STAT proteins. cellsignal.cnresearchgate.net

This compound has been shown to induce the phosphorylation of key STAT proteins, specifically STAT3 and STAT5. nih.govmdpi.com Once phosphorylated, these STAT proteins dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in the proliferation and differentiation of megakaryocyte progenitors. springermedizin.deresearchgate.net The activation of the JAK2/STAT5 axis is considered a critical downstream effect of TPOR agonism. springermedizin.denih.gov

Modulation of the PI3K/AKT Pathway by this compound

Research Findings Summary

CompoundIn Vitro Potency (EC50)Relative Potency Note
This compound0.4 nmol/LDemonstrates approximately 30 times greater pharmacological potency than Eltrombopag in preclinical models. springermedizin.deresearchgate.net
Eltrombopag13.4 nmol/LServes as a comparator for the enhanced potency of this compound. nih.gov
Signaling PathwayKey Components Activated by this compoundPrimary Cellular Outcome
JAK/STATJAK2, STAT3, STAT5Proliferation and differentiation of megakaryocyte progenitors. springermedizin.denih.gov
PI3K/AKTPI3K, AKTPromotion of cell survival and inhibition of apoptosis. nih.govnih.gov

Stimulation of the ERK/MAPK Signaling Pathway

This compound activates the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) signaling pathway as part of its mechanism to stimulate platelet production. nih.govnih.govresearchgate.net Upon binding to the TPOR, this compound induces the phosphorylation of key signaling molecules, including ERK1/2. nih.gov This activation is a critical component of the intracellular signaling cascade that ultimately leads to the proliferation and differentiation of megakaryocytes. nih.govhaematologica.org

Studies have shown that this compound, similar to the endogenous ligand thrombopoietin (TPO), stimulates the phosphorylation of ERK in TPOR-expressing cell lines. nih.gov This demonstrates that this compound effectively mimics the natural signaling process initiated by TPO to promote megakaryopoiesis. The activation of the ERK/MAPK pathway, in concert with other signaling cascades like STAT and PI3K, is essential for the biological effects of this compound. nih.govnih.govresearchgate.net

Analysis of Signaling Pathway Duration and Intensity Induced by this compound

The signaling induced by this compound is characterized by its sustained and stable nature. frontiersin.org When compared to recombinant human thrombopoietin (rhTPO), this compound demonstrates a more prolonged effect on the phosphorylation levels of downstream signaling proteins. frontiersin.org This sustained signaling activity is a key feature of its pharmacological profile.

Cellular Consequences of this compound on Hematopoietic Progenitors

The activation of TPOR by this compound leads to significant cellular responses in hematopoietic progenitor cells, particularly those of the megakaryocytic lineage.

Promotion of Cell Proliferation and Differentiation in TPOR-Expressing Cell Models

This compound has been shown to specifically promote the proliferation and differentiation of cells that express the TPOR. nih.govnih.govresearchgate.netresearchgate.net In preclinical models using human TPOR-expressing cells, such as 32D-MPL and human hematopoietic stem cells, this compound stimulated their growth and maturation. nih.govnih.govresearchgate.net

The efficacy of this compound in these models is notable, with low nanomolar EC50 values, indicating high potency. nih.govnih.govresearchgate.netresearcher.life For instance, in studies with human cord blood-derived CD34+ cells, this compound stimulated proliferation with an EC50 value of 2.3 nmol/L. nih.gov This proliferative and differentiative effect is central to its therapeutic action of increasing platelet counts.

Regulation of Cell Cycle Progression through G1-Phase Related Protein Up-regulation (e.g., p-RB, Cyclin D1, CDK4/6)

This compound influences the cell cycle of hematopoietic progenitors to favor their expansion. It has been found to effectively up-regulate proteins related to the G1 phase of the cell cycle, including phosphorylated retinoblastoma protein (p-RB), Cyclin D1, and cyclin-dependent kinases 4 and 6 (CDK4/6). nih.govnih.govresearchgate.net The G1 phase is a critical period of cell growth before DNA synthesis, and its regulation is key to controlling cell proliferation. taylorandfrancis.comnih.gov

By up-regulating these key regulatory proteins, this compound helps to normalize the progression of the cell cycle, driving progenitor cells through the G1 phase and into subsequent phases of division and differentiation. nih.govnih.govresearchgate.net This targeted action on the cell cycle machinery is a crucial aspect of its mechanism for increasing the production of megakaryocytes.

This compound's Role in Preventing Apoptosis via BCL-XL/BAK Expression Modulation

In addition to promoting proliferation, this compound also plays a crucial role in preventing apoptosis, or programmed cell death, in TPOR-expressing cells. nih.govnih.govresearchgate.net This anti-apoptotic effect is achieved by modulating the expression of proteins in the B-cell lymphoma 2 (BCL-2) family, which are key regulators of apoptosis. biomolther.orgresearchgate.net

Additive Cellular Effects with Endogenous Thrombopoietin

An important characteristic of this compound is its ability to work in concert with endogenous thrombopoietin (TPO). nih.govresearchgate.netresearchgate.netresearchgate.net Studies have demonstrated that this compound and TPO have an additive effect in stimulating TPOR-dependent signaling. nih.govresearchgate.netnih.gov This means that the combined effect of this compound and the body's own TPO is greater than the effect of either agent alone.

This additive relationship extends to cellular outcomes as well. The combination of this compound and TPO leads to enhanced promotion of cell viability and prevention of apoptosis in TPOR-positive cells. nih.govresearchgate.net This suggests that this compound can augment the natural physiological mechanisms of platelet production, making it an effective therapeutic option even in the presence of endogenous TPO. nih.govresearchgate.net

Preclinical Pharmacological Characterization of Hetrombopag

In Vitro Efficacy and Specificity Studies

Concentration-Dependent Proliferation Studies in Human TPOR-Expressing Cell Lines (e.g., 32D-MPL cells)

Hetrombopag has been shown to stimulate the proliferation of cell lines genetically engineered to express the human thrombopoietin receptor (TPOR), such as the murine 32D cell line stably transfected with human TPOR (32D-MPL). nih.govnih.gov In these cells, this compound induced a concentration-dependent increase in proliferation. nih.gov

One study calculated the proliferation-stimulating activity relative to the maximum activity of 100 ng/mL recombinant human TPO (rhTPO). nih.gov The results showed that this compound has a potent effect, with a half-maximal effective concentration (EC50) in the low nanomolar range. nih.govnih.gov Specifically, this compound demonstrated an EC50 value of 0.4 nmol/L for inducing the proliferation of 32D-MPL cells. nih.gov This indicates a high potency in activating the TPO-R signaling pathway, which is essential for megakaryopoiesis and platelet production. nih.gov

Table 1: In Vitro Proliferation of 32D-MPL Cells

Compound EC50 (nmol/L)
This compound 0.4 nih.gov
Eltrombopag (B601689) 13.4 nih.gov

Assessment of this compound's Effects on Human Hematopoietic Stem Cells

The efficacy of this compound extends to primary human cells. Studies using human cord blood-derived CD34+ cells, a source of hematopoietic stem cells, have demonstrated that this compound stimulates their proliferation and differentiation into megakaryocytes. nih.gov

This compound was found to stimulate the proliferation of human cord blood-derived CD34+ cells with an EC50 value of 2.3 nmol/L. nih.gov Furthermore, it promoted the formation of proplatelets from these megakaryocytes, which is the final step in platelet production. nih.gov This activity is crucial for its therapeutic potential in treating thrombocytopenia. nih.gov The effects of this compound on these primary cells were also shown to be additive with those of endogenous TPO, suggesting a cooperative mechanism in stimulating platelet production. nih.gov

Table 2: In Vitro Proliferation of Human CB-CD34+ Cells

Compound EC50 (nmol/L)
This compound 2.3 nih.gov
Eltrombopag 86.2 nih.gov

Specificity Evaluation in TPOR-Negative and Erythropoietin Receptor (EPOR)-Expressing Cell Models

To ensure that this compound's effects are specific to the TPO-R, its activity was tested in cell lines lacking this receptor or expressing other cytokine receptors, such as the erythropoietin receptor (EPOR). nih.gov

In control experiments, this compound, along with eltrombopag and rhTPO, had no effect on the proliferation of 32D-EPOR cells, which are stably transfected with the human EPOR. nih.gov In contrast, recombinant human erythropoietin (rhEPO) did stimulate the proliferation of these cells. nih.gov Additionally, neither this compound nor eltrombopag affected the proliferation of TPOR-negative 32D-Vector cells. nih.gov These findings confirm that this compound's proliferative effects are specifically mediated through the TPO-R and not through off-target interactions with other cytokine receptors like the EPOR. nih.gov

In Vivo Pharmacodynamic Investigations in Animal Models

Evaluation of this compound's Activity in Rodent Models of Thrombopoiesis (e.g., Nude Mice Hollow-Fibre Assay)

The in vivo efficacy of this compound has been evaluated using the nude mice hollow-fibre assay. nih.govnih.gov This model involves implanting hollow fibers containing 32D-MPL cells into nude mice, allowing for the assessment of the compound's ability to stimulate cell proliferation in a living organism. nih.gov

Daily oral administration of this compound at a dose of 18 mg/kg for 12 days significantly stimulated the proliferation and prevented apoptosis of the 32D-MPL cells within the hollow fibers in a time-dependent manner. medkoo.com The number of viable cells reached a peak after 3 days of treatment. nih.gov A single oral dose of 18 mg/kg also showed a dynamic effect, with the number of 32D-MPL cells peaking at 2 days. nih.gov In contrast, in the vehicle-treated control group, very few live cells were present after 3 days. medkoo.com These results demonstrate that orally administered this compound is bioavailable and effectively activates human TPO-R signaling in vivo. nih.gov

Comparative Pharmacological Efficacy of this compound Against Other TPO-RAs in Preclinical Models

Comparative studies have shown that this compound possesses greater potency than other TPO-RAs, such as eltrombopag, in preclinical models. nih.govamegroups.cn

In vitro, this compound was found to be more potent than eltrombopag in stimulating the proliferation of both 32D-MPL cells and human hematopoietic stem cells. nih.gov The EC50 values for this compound were significantly lower than those for eltrombopag in these assays. nih.gov Preclinical studies have suggested that this compound's pharmacological potency in promoting cellular proliferation is up to 30 times greater than that of eltrombopag. springermedizin.denih.gov

In the in vivo hollow-fibre assay, this compound also exhibited much higher potency than eltrombopag in promoting the viability and growth of 32D-MPL cells. nih.govnih.govd-nb.info Furthermore, this compound was shown to have a superior in vivo pharmacological effect, being 8 to 10 times more potent than eltrombopag. researchgate.net These findings highlight this compound as a highly potent TPO-R agonist with a promising pharmacological profile for the treatment of thrombocytopenia. nih.gov

Assessment of this compound's Impact on Megakaryopoiesis and Platelet Production in Preclinical Systems

This compound has been identified as a nonpeptide thrombopoietin receptor (TPOR) agonist that stimulates the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to proplatelet production. nih.gov In preclinical studies, this compound demonstrated the ability to promote megakaryopoiesis and the formation of proplatelets in vitro. nih.gov

The compound was shown to stimulate the proliferation of human cord blood-derived CD34+ cells, which are a source of hematopoietic stem cells. nih.gov The half-maximal effective concentration (EC50) for this proliferative effect was determined to be 2.3 nmol/L. nih.gov In comparison, the EC50 for eltrombopag in the same assay was 86.2 nmol/L, suggesting that this compound is significantly more potent in this preclinical model. nih.gov

Furthermore, in semisolid culture systems, this compound, similar to recombinant human TPO (rhTPO) and eltrombopag, increased the number of colony-forming unit-megakaryocytes (CFU-Meg). nih.gov These findings indicate that this compound effectively stimulates the proliferation and differentiation of megakaryocyte progenitor cells through TPOR signaling. nih.gov The mechanism involves the activation of key signaling pathways such as STAT, PI3K, and ERK. nih.gov

Preclinical in vivo studies using a hollow-fibre assay in nude mice implanted with human TPOR-expressing 32D-MPL cells further support the potent activity of this compound. nih.gov Oral administration of this compound led to a significant, time-dependent stimulation of proliferation and prevention of apoptosis of these cells. nih.gov The in vivo pharmacological effect of this compound was reported to be 8 to 10 times greater than that of eltrombopag. researchgate.net Another preclinical study noted that this compound's pharmacological potency is approximately 30 times greater than eltrombopag's. springermedizin.deresearchgate.net

Table 1: In Vitro Proliferation of Human CB-derived CD34+ Cells

Compound EC50 (nmol/L)
This compound 2.3 nih.gov
Eltrombopag 86.2 nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Settings

In Vitro Metabolic Stability and Cytochrome P450 Enzyme Interaction Studies

Preclinical in vitro investigations have indicated that this compound exhibits high stability in human liver microsomes. researchgate.netnih.gov The compound showed stability in the presence of several key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4/5. nih.gov The primary metabolic pathway for this compound is through the cleavage of its hydrazine (B178648) bond, followed by processes such as acetylation, propionylation, and glucuronidation. researchgate.netresearchgate.net The observation of minor amounts of hydroxylated and oxidative dehydrogenated metabolites in vitro, which differ from the metabolites found in vivo, suggests that the cleavage of the hydrazine bond is not primarily mediated by the liver microsomal enzyme system. nih.gov

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Oral Bioavailability, Plasma Concentration Dynamics)

This compound, an orally bioavailable small-molecule TPO receptor agonist, has been studied in preclinical animal models to determine its pharmacokinetic profile. nih.govd-nb.info In rats, following intragastric administration, the half-life (t1/2) of this compound was found to be approximately 8–9 hours. d-nb.info

A study in rats investigated the plasma concentration dynamics after single oral doses of 10, 30, and 60 mg/kg. The maximum plasma concentrations (Cmax) were 13.1 ± 6.0 µg/mL, 21.6 ± 12.3 µg/mL, and 34.6 ± 11.9 µg/mL, respectively. d-nb.info In another preclinical model using nude mice with implanted hollow fibres containing 32D-MPL cells, a single oral dose of 18 mg/kg resulted in a peak plasma concentration of 687 ± 342 ng/mL at 3 hours. The concentration then decreased to 4.5 ± 0.5 ng/mL at 24 hours. nih.gov This study also highlighted a discrepancy between the plasma concentration timeline and the TPOR-dependent signaling, which peaked at 6-12 hours and lasted for at least 24 hours. nih.gov

Preclinical studies have demonstrated that this compound activates the mouse TPO receptor, with a potency reported to be 2–3 times greater than that of eltrombopag. nih.govresearchgate.net The compound is absorbed with a peak concentration occurring approximately 7–8 hours after oral administration in single dose-escalation studies. nih.gov

Table 2: Pharmacokinetic Parameters of this compound in Rats after Intragastric Administration

Dose (mg/kg) Cmax (µg/mL) t1/2 (h)
10 13.1 ± 6.0 d-nb.info ~8-9 d-nb.info
30 21.6 ± 12.3 d-nb.info ~8-9 d-nb.info
60 34.6 ± 11.9 d-nb.info ~8-9 d-nb.info

Tissue Distribution Investigations in Animal Models

While specific tissue distribution studies in animal models are not extensively detailed in the provided search results, the primary route of excretion for this compound has been identified. In a fasting state, the main pathway for excretion is via feces, accounting for 62.5% of the administered dose. nih.govresearchgate.net Unchanged this compound constitutes 17.2% of the dose excreted in feces. nih.gov The other metabolites detected in feces include an acetylated metabolite (39.3%), a propionylated metabolite (2.3%), and a glucuronide conjugate (3.7%). nih.gov This suggests that after absorption and metabolism, the compound and its metabolites are primarily cleared through the gastrointestinal tract. The apparent volume of distribution (Vz/F) has been reported to be between 190-612 L in healthy human subjects after single oral doses, indicating distribution into tissues. researchgate.netnih.gov

Structural Biology and Drug Discovery Aspects of Hetrombopag

The Biarylhydrazone Chemical Class and Hetrombopag's Structural Foundation

This compound is a nonpeptide, orally active, small-molecule thrombopoietin receptor (TPO-R) agonist that belongs to the biarylhydrazone class of chemical compounds. nih.govselleckchem.com This class is characterized by a specific pharmacophore that enables these molecules to act as agonists for the TPO receptor, stimulating the proliferation and differentiation of hematopoietic stem cells into megakaryocytes, which are the precursors to platelets. nih.govresearchgate.net

The structural foundation of biarylhydrazone compounds, including this compound and the earlier-developed eltrombopag (B601689), features a central metal-chelating group. researchgate.net This core structure is flanked by a carboxylic acid group at one end and lipophilic groups at the other. researchgate.net This arrangement is crucial for their biological activity, as they activate the TPO receptor through a distinct mechanism from the endogenous ligand, thrombopoietin (TPO). Instead of binding to the same site as TPO, these small molecules interact with the transmembrane domain of the TPO receptor. selleckchem.comhaematologica.org

Specifically, the activation of the receptor by biarylhydrazone agonists is dependent on the presence of metal ions, such as zinc, and their interaction with specific amino acids within the transmembrane and juxtamembrane domains of the TPO receptor. selleckchem.comresearchgate.net This interaction initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways, including JAK/STAT, PI3K/Akt, and MAPK, which ultimately results in increased platelet production. nih.govhaematologica.orgnih.gov

This compound was developed through structural modifications of eltrombopag. nih.govfrontiersin.org Key changes include the replacement of the biphenyl (B1667301) structure with a heterocyclic carboxylic acid and the substitution of a xylene group with a benzene (B151609) and saturated carbon ring. frontiersin.org These alterations were designed to enhance potency and improve the safety profile, particularly concerning hepatotoxicity. nih.govfrontiersin.org

Rational Design Principles and Synthetic Routes Leading to this compound and Analogues

The development of this compound is a prime example of rational drug design, a strategy that leverages an understanding of a biological target's structure and mechanism to create specific and effective drugs. mdpi.combbau.ac.innih.gov This approach aims to improve upon existing therapies by modifying a lead compound to enhance its desired properties and minimize adverse effects. nih.gov In the case of this compound, the lead compound was eltrombopag, a first-in-class TPO-R agonist. nih.gov

The rational design of this compound involved specific structural modifications to the eltrombopag molecule. nih.govfrontiersin.org A key modification was the replacement of the biphenylcarboxylic acid moiety in eltrombopag with a heterocyclic carboxylic acid. frontiersin.org This change was intended to reduce the potential for liver toxicity, a concern with some TPO-R agonists. frontiersin.org Additionally, the xylene ring in eltrombopag was replaced with a benzene and a saturated carbon ring, a modification aimed at increasing the molecule's lipophilicity to enhance its efficacy. frontiersin.org

While specific, detailed synthetic routes for this compound are not extensively published in publicly available literature, the general synthesis of biarylhydrazone compounds involves multi-step processes. The synthesis of analogues would likely follow similar pathways, with variations in the starting materials and reagents to introduce the desired structural modifications. The development of chiral spirocyclic tetrahydronaphthalene (THN)-oxindole hybrids as dual inhibitors of MDM2 and CDK4, for example, highlights the importance of asymmetric synthesis in creating stereochemically defined analogues with improved activity and selectivity. nih.gov

The overarching goal of these synthetic efforts is to produce compounds with optimized pharmacological profiles, including enhanced potency, better target selectivity, and improved safety margins compared to the parent compound. nih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Receptor Selectivity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies were instrumental in its development, building upon the knowledge gained from its predecessor, eltrombopag.

The optimization of this compound from eltrombopag involved key structural modifications aimed at improving its pharmacological profile. nih.govfrontiersin.org One of the most significant changes was the replacement of the biphenyl structure in eltrombopag with a heterocyclic carboxylic acid in this compound. frontiersin.org This alteration was designed to reduce potential liver toxicity. frontiersin.org Furthermore, the substitution of a xylene group with a benzene and a saturated carbon ring was implemented to increase lipophilicity, which in turn was expected to enhance the compound's efficacy. frontiersin.org

Preclinical studies have validated these design principles. This compound has demonstrated a more potent effect on activating various signaling proteins compared to eltrombopag at the same dosage. frontiersin.org It also exhibits a more sustained and stable effect on the phosphorylation levels of downstream signaling molecules. frontiersin.org In vitro studies have shown that this compound activates the TPO-R signaling pathway more strongly than eltrombopag. researchgate.net

These findings underscore the success of the SAR-guided modifications in achieving a compound with enhanced potency. The data from these studies are crucial for understanding the specific chemical features that govern the interaction of biarylhydrazone compounds with the TPO receptor, paving the way for the design of future agonists with even more refined properties.

Computational Modeling and Cheminformatics Approaches in this compound Research

Computational modeling and cheminformatics are powerful tools in modern drug discovery, enabling researchers to predict and analyze the interactions between drugs and their targets, thereby accelerating the development of new therapeutic agents. youtube.comfrontiersin.orgresearchgate.net In the context of this compound research, these approaches have likely played a significant role in understanding its mechanism of action and in the rational design process that led to its development.

Cheminformatics involves the use of computational methods to analyze chemical and biological data, helping to identify lead compounds and optimize their properties. frontiersin.orgmdpi.com For a drug like this compound, cheminformatics tools could have been used to screen virtual libraries of compounds for their potential to bind to the TPO receptor. frontiersin.org These methods can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules, which is crucial for developing orally bioavailable drugs. nih.gov

Computational modeling, particularly molecular docking and molecular dynamics simulations, provides insights into the three-dimensional interactions between a ligand and its receptor. nu.edu.eg Although specific modeling studies on this compound are not widely published, it is plausible that such techniques were used to model the binding of this compound to the transmembrane domain of the TPO receptor. These models can help to explain the increased potency of this compound compared to eltrombopag by revealing differences in their binding modes and interactions with key amino acid residues. For instance, modeling could elucidate how the structural modifications in this compound lead to a more favorable binding affinity and a more effective conformational change in the receptor to initiate downstream signaling. frontiersin.org

Furthermore, population pharmacokinetic/pharmacodynamic (PopPK/PD) modeling has been employed to characterize the nonlinear pharmacokinetics of this compound and to inform dose selection for clinical trials. researchgate.netresearchgate.net These models integrate data from preclinical and clinical studies to simulate the drug's behavior in the body and its effect on platelet counts, providing a quantitative framework for optimizing treatment regimens. researchgate.netresearchgate.net

Advanced Research Topics and Methodological Considerations for Hetrombopag

Investigating Mechanisms of Resistance to TPO-RAs in Preclinical Models

The development of resistance to thrombopoietin receptor agonists (TPO-RAs) presents a clinical challenge. Preclinical models are crucial for elucidating the underlying mechanisms and developing strategies to overcome this resistance. While specific preclinical resistance models for hetrombopag are not extensively detailed in the available literature, insights can be drawn from research on other TPO-RAs like eltrombopag (B601689) and romiplostim.

Resistance to TPO-RAs can emerge from various molecular and cellular alterations. Although this compound-specific resistance pathways are still under investigation, potential mechanisms can be extrapolated from studies of other TPO-RAs and related signaling pathways.

This compound, like other nonpeptide TPO-RAs, activates the TPO receptor (c-MPL), triggering downstream signaling cascades crucial for megakaryopoiesis. nih.govnih.gov These pathways primarily include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K-AKT) pathways. nih.gov Alterations in any component of these pathways could theoretically contribute to resistance.

Potential Mechanisms of Resistance:

Alterations in the TPO Receptor (c-MPL): Mutations in the MPL gene, although rare, could alter the receptor's structure, preventing effective binding of this compound or disrupting the conformational changes required for downstream signal activation.

Dysregulation of Downstream Signaling Pathways:

JAK-STAT Pathway: Mutations or altered expression of JAK2 or STAT proteins could impair the primary signaling cascade initiated by TPO-RAs. frontiersin.org

MAPK and PI3K-AKT Pathways: Changes in the activity of key proteins in these pathways, such as RAS, RAF, MEK, ERK, PI3K, or AKT, could diminish the pro-proliferative and anti-apoptotic signals necessary for megakaryocyte development. nih.govbiorxiv.org Recent research on RAS inhibitors has shown that mutations in KRAS and BRAF can confer resistance by affecting protein-drug interactions or enhancing dimer formation, a principle that could be relevant to TPO-RA signaling. biorxiv.org

Increased Bone Marrow Fibrosis: While TPO-RAs have not been shown to cause irreversible marrow collagen fibrosis, the functionality of the bone marrow, including the number of megakaryocytes, can influence the response to these agents. mdpi.comdovepress.com A diminished number of target cells for this compound to act upon could be a contributing factor to a suboptimal response.

Development of Neutralizing Antibodies: Although more commonly associated with the peptibody romiplostim, the development of neutralizing antibodies against TPO-RAs is a potential, though less understood, mechanism of resistance for small molecules like this compound. nih.gov

Complex Disease Mechanisms: In some instances, the underlying pathology may be too complex for a single agent to overcome, potentially requiring combination therapies. nih.gov

Given the potential mechanisms of resistance, several strategies can be explored in preclinical settings to overcome or circumvent reduced sensitivity to this compound.

Dose Escalation: In cases of partial resistance, increasing the dose of this compound might overcome the issue, provided it does not lead to off-target effects.

Combination Therapy: Combining this compound with agents that target different pathways involved in platelet production or destruction could be a viable strategy. For instance, combining it with immunosuppressants in immune-mediated thrombocytopenia could address the autoimmune component of the disease.

Switching TPO-RAs: Due to the distinct molecular structures and binding sites of different TPO-RAs, switching from one to another is a recognized clinical strategy. springermedizin.de For instance, this compound and eltrombopag bind to the transmembrane domain of the TPO receptor, whereas romiplostim binds to the extracellular domain. nih.govfrontiersin.org This difference in interaction may allow for a response to an alternative TPO-RA even if resistance to the first has developed. researchgate.net

Targeting Downstream Pathways: For resistance mediated by alterations in downstream signaling, agents that target specific components of the JAK-STAT, MAPK, or PI3K-AKT pathways could potentially restore sensitivity to this compound.

A key area of investigation is whether resistance to one TPO-RA confers resistance to others in the same class. Preclinical and clinical observations suggest a lack of complete cross-resistance among different TPO-RAs.

This compound and eltrombopag share a similar mechanism of action, binding to the transmembrane domain of the TPO receptor. springermedizin.denih.gov However, this compound exhibits a significantly higher pharmacological potency. springermedizin.denih.gov A post-hoc analysis of a phase III trial where patients with primary immune thrombocytopenia switched from eltrombopag to this compound demonstrated that this compound was effective, substantiating the absence of cross-resistance between these two agents. springermedizin.denih.gov This lack of cross-resistance is likely due to subtle differences in their interaction with the receptor and downstream signaling activation. researchgate.net

The distinct binding site of romiplostim (extracellular domain) compared to this compound and eltrombopag (transmembrane domain) further supports the rationale for switching between these agents in cases of resistance. nih.govnih.govfrontiersin.org This suggests that the mechanism of resistance may be specific to the drug-receptor interaction, allowing for the efficacy of an alternative TPO-RA.

Table 1: Comparison of TPO-Receptor Agonists

Feature This compound Eltrombopag Romiplostim
Class Small molecule, non-peptide Small molecule, non-peptide Peptibody
Binding Site on TPO-R Transmembrane domain frontiersin.org Transmembrane domain frontiersin.org Extracellular domain nih.gov
Competition with TPO No frontiersin.org No frontiersin.org Yes nih.gov

Data derived from multiple sources.

Exploration of Strategies to Overcome Preclinical Resistance to this compound

Novel Research Applications and Off-Target Pathway Exploration

Beyond its primary role in stimulating megakaryopoiesis, the broader biological effects of this compound are an area of active research. These investigations could uncover novel therapeutic applications and provide a more comprehensive understanding of its pharmacological profile.

The bone marrow hematopoietic stem cell (HSC) niche is a complex microenvironment that regulates HSC maintenance, self-renewal, and differentiation. mdpi.comnih.gov TPO and its receptor are key players in this niche, not only for megakaryopoiesis but also for the maintenance of HSCs. nih.gov TPO-RAs, including this compound, by activating TPO receptor signaling, have the potential to modulate the HSC niche.

In disease models, particularly those involving bone marrow failure or hematological malignancies, the HSC niche is often dysregulated. nih.gov Research in this area could investigate whether this compound can:

Restore Niche Function: In conditions like aplastic anemia, where the HSC niche is compromised, this compound's stimulation of TPO receptor signaling might help restore a more supportive microenvironment for hematopoiesis.

Influence HSC Fate: By activating specific signaling pathways within HSCs, this compound could potentially influence their differentiation lineage, a concept that warrants investigation in various hematological disease models.

The chemokine CXCL12 and its receptor CXCR4 are critical for HSC homing and maintenance within the niche. frontiersin.org Future research could explore if this compound influences the CXCL12/CXCR4 axis, thereby affecting HSC trafficking and engraftment.

While the primary mechanism of action of this compound is through the TPO receptor, the possibility of off-target or non-TPO receptor-mediated effects is an important area of research. Insights can be drawn from studies on eltrombopag, which has been shown to have TPO-independent effects.

Eltrombopag, for example, is known to be an iron chelator, an activity that can have anti-proliferative effects on certain cell lines and may contribute to its efficacy in conditions like aplastic anemia. nih.govhaematologica.org While it is not yet known if this compound shares this iron-chelating property, this represents a potential avenue of investigation.

Furthermore, some TPO-RAs have been suggested to have immunomodulatory effects, potentially by influencing regulatory T-cells and B-cells. haematologica.org These effects could be mediated by cytokines like TGF-β, which is abundant in megakaryocytes and platelets. haematologica.org Investigating whether this compound has similar immunomodulatory properties could broaden its therapeutic potential, particularly in autoimmune disorders like immune thrombocytopenia.

Preclinical studies have shown that this compound can prevent apoptosis in TPO receptor-positive cells by upregulating anti-apoptotic proteins like BCL-XL and MCL-1 and downregulating pro-apoptotic proteins like BAK. nih.gov Detailed investigations could explore if these anti-apoptotic effects extend to other cell types in a TPO receptor-independent manner.

Table 2: Investigated and Potential Cellular Effects of this compound

Cellular Effect TPO-R Dependent/Independent Investigated/Potential
Stimulation of megakaryopoiesis Dependent Investigated nih.gov
Proliferation of hematopoietic stem cells Dependent Investigated nih.gov
Anti-apoptotic effects in TPO-R+ cells Dependent Investigated nih.gov
Modulation of hematopoietic stem cell niche Potential Potential
Iron chelation Unknown Potential
Immunomodulatory effects Unknown Potential

Data derived from multiple sources.

Research into this compound's Potential Modulation of Hematopoietic Stem Cell Niches in Disease Models

Innovative Methodologies for this compound Research Characterization

The comprehensive understanding of a novel therapeutic agent like this compound, a non-peptide thrombopoietin receptor (TPOR) agonist, necessitates the application of sophisticated and innovative research methodologies. researchgate.net These advanced techniques are crucial for discovering more potent or safer analogues, elucidating the full spectrum of its cellular impact, and enabling precise quantification in complex biological samples.

Application of Advanced Cell-Based Assays and High-Throughput Screening for Analogue Discovery

The discovery and optimization of small-molecule drugs like this compound heavily rely on robust screening platforms to identify promising lead compounds from large chemical libraries. oncotarget.com High-throughput screening (HTS) combined with advanced cell-based assays provides a powerful engine for this discovery process, enabling the rapid evaluation of thousands of compounds for their ability to modulate the target of interest. oncotarget.comupmbiomedicals.com

For the discovery of this compound analogues, a typical workflow would involve the use of engineered cell lines that express the human thrombopoietin receptor (TPOR/c-mpl). nih.gov A common model is the 32D cell line, a murine myeloid progenitor line that is dependent on interleukin-3 for survival and proliferation. When these cells are stably transfected to express human TPOR (creating 32D-MPL cells), their survival and proliferation become dependent on the activation of the TPOR signaling pathway. nih.gov

High-Throughput Screening Process for this compound Analogues:

Assay Miniaturization: The 32D-MPL cell-based assay is adapted for a high-density microplate format (e.g., 384- or 1536-well plates) to allow for the simultaneous testing of numerous compounds. oncotarget.com

Compound Library Screening: A large library of chemical compounds, structurally related to the this compound scaffold, is added to the wells containing the 32D-MPL cells.

Activity Readout: After an incubation period, cell viability or proliferation is measured. This is often accomplished using a luminescent or fluorescent reporter system, such as an ATP-based cell viability assay (e.g., CellTiter-Glo®) or a reporter gene assay where TPOR activation drives the expression of an easily detectable enzyme like luciferase. oncotarget.comnih.gov

Hit Identification: Compounds that induce a significant increase in the signal (indicating cell proliferation) are identified as "hits." These hits are potential TPOR agonists.

Confirmation and Counter-Screening: Hits are re-tested to confirm their activity. Counter-screens using the parental 32D cell line (lacking the human TPOR) are performed to eliminate compounds that cause non-specific proliferation, ensuring the identified analogues act specifically through the TPOR. nih.gov

This HTS approach facilitates the identification of analogues with potentially improved potency or different pharmacological profiles compared to the parent compound. atrandi.comamegroups.cn Preclinical studies indicate that this compound itself was developed through structural modifications to eltrombopag, resulting in a compound with significantly greater pharmacological potency. amegroups.cnspringermedizin.de

Utilization of Proteomics and Metabolomics to Elucidate this compound's Downstream Effects

While cell-based assays confirm a compound's primary activity, understanding its full biological impact requires a deeper look at the downstream cellular machinery. Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a cell, respectively, offering a comprehensive view of the drug's effects. azolifesciences.commdpi.com

Proteomics in this compound Research: Proteomics can map the changes in protein expression and post-translational modifications following this compound treatment. nih.gov this compound is known to activate key intracellular signaling pathways downstream of the TPOR, including STAT, PI3K, and ERK. nih.gov

Phosphoproteomics: This sub-discipline of proteomics would be particularly valuable. Using techniques like mass spectrometry, researchers can identify and quantify changes in protein phosphorylation. For this compound, this would allow for a detailed mapping of the specific phosphorylation events within the STAT (e.g., p-STAT3, p-STAT5), PI3K/Akt, and ERK/MAPK pathways that are critical for megakaryopoiesis.

Expression Proteomics: This approach can identify broader changes in the proteome. For instance, it could reveal the upregulation of proteins involved in platelet production and maturation or the downregulation of proteins associated with apoptosis in hematopoietic stem cells. nih.gov

Metabolomics in this compound Research: Metabolomics provides a real-time readout of cellular biochemistry, reflecting the ultimate downstream consequence of genomic and proteomic activity. biocompare.com As the metabolome is highly dynamic, it can reveal subtle perturbations in cellular physiology induced by this compound. biocompare.comrsc.org

Metabolic Pathway Analysis: By analyzing the shifts in metabolites (e.g., amino acids, lipids, carbohydrates), researchers can understand how this compound-induced cell signaling and proliferation impact cellular energy and biosynthesis. azolifesciences.com For example, increased proliferation of megakaryocyte precursors would likely be accompanied by changes in the metabolites required for DNA replication, protein synthesis, and membrane production.

Biomarker Discovery: Metabolomic profiling of plasma or serum from preclinical models could help identify potential biomarkers that correlate with this compound's efficacy. biocompare.com

Together, these omics approaches provide a systems-level understanding of this compound's mechanism of action, moving beyond the initial receptor activation to map the intricate network of downstream biological events. nih.gov

Development of Highly Sensitive Analytical Techniques for this compound Quantification in Research Matrices

Accurate characterization of a drug's pharmacokinetic profile is fundamental to its development. To achieve this, highly sensitive and specific analytical methods are required to quantify the drug's concentration in complex biological matrices like blood plasma. researchgate.netd-nb.info For this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard. d-nb.inforesearchgate.netnih.gov

Researchers have developed and validated a robust LC-MS/MS method for the determination of this compound in rat plasma. researchgate.netnih.gov This method is characterized by its high sensitivity, speed, and reliability. nih.gov The sample preparation typically involves a straightforward protein precipitation step, where a solvent like methanol (B129727) is used to remove proteins from the plasma sample, followed by centrifugation. nih.gov Eltrombopag is often used as an internal standard (IS) to ensure accuracy and precision during the analysis. d-nb.inforesearchgate.net

The analysis is performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. researchgate.net This technique is highly selective as it monitors a specific precursor-to-product ion transition for the analyte and the internal standard. For this compound, the instrument monitors the transition of the protonated molecule [M+H]⁺ from a mass-to-charge ratio (m/z) of 459.2 to a specific product ion at m/z 200.9. researchgate.netnih.gov

Table 1: LC-MS/MS Method Parameters for this compound Quantification

Parameter Details Source
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net, nih.gov, d-nb.info
Sample Matrix Rat Plasma researchgate.net, nih.gov
Sample Preparation Protein Precipitation with methanol nih.gov
Internal Standard (IS) Eltrombopag researchgate.net, d-nb.info
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net, d-nb.info
MRM Transition (this compound) m/z 459.2 → 200.9 researchgate.net, nih.gov
MRM Transition (Eltrombopag IS) m/z 443.2 → 229.0 researchgate.net, nih.gov
Lower Limit of Quantification (LLOQ) 1 ng/mL researchgate.net, nih.gov
Linearity Range 1–1000 ng/mL researchgate.net, nih.gov
Precision (RSD%) & Accuracy (RE%) Within 15% researchgate.net, nih.gov

This validated method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL, making it suitable for detailed pharmacokinetic studies in preclinical models. researchgate.netnih.gov The successful application of this technique has been crucial for investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. d-nb.info

Future Directions in Academic Research on Hetrombopag

Elucidating Novel Intracellular Pathways and Unidentified Receptor Interactions of Hetrombopag

This compound, a non-peptide thrombopoietin receptor (TPO-RA), stimulates platelet production by binding to the TPO receptor (TPO-R), also known as c-Mpl. nih.govashpublications.orgresearchgate.net This interaction triggers a cascade of intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K/AKT), and mitogen-activated protein kinase (MAPK/ERK) pathways. nih.govashpublications.orgresearchgate.netnih.gov These pathways are crucial for the proliferation and differentiation of megakaryocytes, the precursor cells of platelets. nih.govashpublications.orgresearchgate.net

While the primary signaling pathways have been identified, future research should focus on several key areas:

Receptor Dimerization and Trafficking: A deeper understanding of how this compound induces TPO-R dimerization and subsequent receptor internalization and degradation is needed. This could reveal mechanisms to prolong or enhance its signaling activity.

Cross-talk with Other Receptors: Exploring potential interactions between the TPO-R, when bound by this compound, and other cell surface receptors on megakaryocytes and their progenitors. This could uncover synergistic or antagonistic effects that modulate the primary response.

Non-canonical Signaling: Research into whether this compound activates any non-canonical or cell-type-specific signaling pathways in hematopoietic stem cells or other cell lineages.

Preclinical studies have shown that this compound stimulates the proliferation of TPO-R-expressing cells with low nanomolar efficacy. nih.gov A comparative analysis of the signaling dynamics induced by this compound versus endogenous TPO or other TPO-RAs like eltrombopag (B601689) revealed that this compound can sustain high levels of signaling for longer periods. nih.gov Further investigation into these differences at a molecular level could explain its distinct pharmacological profile.

Rational Design and Development of Next-Generation this compound Analogues with Refined Pharmacological Profiles

The development of next-generation thrombopoietin receptor agonists (TPO-RAs) is an active area of research, aiming for improved efficacy, safety, and patient convenience. datahorizzonresearch.com Building upon the structure of this compound, which itself is a structural modification of eltrombopag, future research can focus on the rational design of new analogues. tandfonline.com This involves a structure-activity relationship (SAR) approach to synthesize and screen new compounds with specific desirable characteristics.

Key objectives for the development of next-generation this compound analogues include:

Enhanced Potency and Specificity: Designing molecules with higher affinity and specificity for the TPO-R could lead to lower effective doses and reduced potential for off-target effects. nih.gov

Improved Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to achieve a more favorable dosing regimen, such as less frequent administration, which could improve patient adherence. datahorizzonresearch.com

Reduced Potential for Adverse Effects: While this compound has a generally favorable safety profile, designing analogues with a lower risk of potential side effects, such as hepatotoxicity or thromboembolic events, remains a priority. datahorizzonresearch.comkarger.com

Overcoming Resistance: Investigating and designing analogues that can be effective in patients who may develop resistance to current TPO-RAs.

Computational modeling and molecular docking studies can be instrumental in predicting the binding affinity and interaction of new analogues with the TPO-R, guiding the synthesis of the most promising candidates. nih.govresearcher.life

Table 1: Potential Areas for Pharmacological Refinement of this compound Analogues
Pharmacological AspectObjectivePotential Research Approach
PotencyIncrease binding affinity to TPO-RStructure-activity relationship (SAR) studies, computational modeling
PharmacokineticsOptimize for less frequent dosingModify chemical structure to alter ADME properties
SafetyMinimize off-target effects and toxicityDesign for higher receptor specificity, screen for lower toxicity profiles
EfficacyOvercome potential resistance mechanismsInvestigate alternative binding modes or downstream signaling activation

Development of Enhanced Predictive Preclinical Models for Translational Hematology Research

The successful translation of preclinical findings to clinical applications heavily relies on the predictive power of the models used. emulatebio.com While current models have been valuable, there is a continuous need for more sophisticated and human-relevant systems to study hematological disorders and the effects of drugs like this compound. tno.nl

Future directions in this area include:

Humanized Mouse Models: Developing mice with a humanized hematopoietic system can provide a more accurate in vivo platform to study the efficacy and potential immunomodulatory effects of this compound. crownbio.com

Organ-on-a-Chip Systems: Microfluidic devices that mimic the architecture and function of human bone marrow ("bone marrow-on-a-chip") can offer a dynamic, three-dimensional environment to study megakaryopoiesis and platelet formation in response to this compound, providing insights not achievable with traditional 2D cell cultures. crownbio.commdpi.com

Patient-Derived Xenografts (PDX): For hematologic malignancies that may be treated with TPO-RAs, PDX models can help predict patient-specific responses to this compound. crownbio.com

Advanced In Vitro Culture Systems: Improving 3D culture systems for hematopoietic stem and progenitor cells to better recapitulate the complex bone marrow microenvironment. mdpi.com

These advanced models will not only enhance the understanding of this compound's mechanism of action but also help in identifying biomarkers for treatment response and de-risking the development of next-generation analogues. emulatebio.comcrownbio.com

Integration of Omics Data and Systems Biology Approaches for Comprehensive this compound Understanding

A systems biology approach, which integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic view of the cellular and systemic responses to this compound. frontiersin.orgnih.gov This comprehensive analysis can uncover novel biological insights that are not apparent from single-data-type studies. omicscouts.com

Key research activities in this domain should include:

Multi-Omics Profiling: Performing integrated analysis of transcriptomic, proteomic, and metabolomic changes in megakaryocytes and other relevant cell types following this compound treatment. This can help to construct detailed molecular maps of the drug's effects. frontiersin.org

Network Analysis: Using computational tools to build and analyze the complex interaction networks of genes, proteins, and metabolites that are perturbed by this compound. This can identify key regulatory hubs and pathways. nih.gov

Pharmacogenomics: Identifying genetic variations in patients that may influence their response to this compound, paving the way for personalized medicine approaches. hematology.org

Biomarker Discovery: Utilizing omics data to discover novel biomarkers that can predict treatment efficacy or the likelihood of adverse events.

Longitudinal studies applying systems biology to patients undergoing this compound treatment can provide dynamic insights into the molecular mechanisms underlying both positive responses and treatment challenges. nih.govashpublications.org

Table 2: Omics Approaches for this compound Research
Omics FieldResearch FocusPotential Outcome
GenomicsIdentify genetic variants influencing drug responsePersonalized dosing strategies
TranscriptomicsAnalyze gene expression changes post-treatmentElucidation of downstream signaling pathways
ProteomicsQuantify protein level changes and post-translational modificationsIdentification of key protein effectors
MetabolomicsProfile metabolic shifts in response to the drugUnderstanding of cellular energy and biosynthetic changes

Collaborative Research Frameworks for Accelerating this compound's Academic Impact

Advancing the understanding and application of this compound will be significantly enhanced through collaborative efforts that bring together diverse expertise and resources. ashpublications.org Establishing structured research frameworks can streamline research, avoid duplication of effort, and accelerate the translation of findings into clinical practice.

Key components of such a framework would include:

Multicenter Consortia: Forming partnerships between academic institutions, research centers, and pharmaceutical companies to conduct large-scale, harmonized preclinical and translational studies. frenchhealthcare.com

Shared Data Platforms: Creating centralized databases, such as the ASH Research Collaborative's Data Hub, to aggregate and share anonymized clinical and research data on this compound and other TPO-RAs. ashpublications.orgnih.govresearchgate.net This real-world data can be invaluable for hypothesis generation and understanding long-term outcomes. ashpublications.org

Standardized Research Protocols: Developing and adopting standardized protocols for key experiments and data collection to ensure that results from different research groups are comparable and can be integrated. ehaweb.org

Public-Private Partnerships: Fostering collaborations between academic researchers and industry partners to leverage the strengths of both sectors in drug discovery, development, and clinical trial execution. frenchhealthcare.com

These collaborative frameworks will not only amplify the academic impact of this compound research but also create a more efficient ecosystem for the development of future hematological therapies. ashpublications.org

Q & A

Q. What molecular mechanisms underlie hetrombopag’s thrombopoietic activity?

this compound activates the thrombopoietin receptor (TPO-R) via non-peptide binding, inducing downstream phosphorylation of STAT, ERK1/2, and AKT pathways. This stimulates megakaryocyte differentiation and platelet production. Preclinical models using human TPO-R-transfected murine cells demonstrated its specificity and potency, with in vivo studies showing 30-fold greater activity than eltrombopag .

Q. What is the standard dosing protocol for this compound in clinical trials?

Phase III trials in immune thrombocytopenia (ITP) used a starting dose of 2.5–5 mg/day, adjusted based on platelet counts (target: 50–250×10⁹/L). Dose titration (up to 7.5 mg/day) was permitted to balance efficacy and safety, reflecting individualized pharmacokinetic variability observed in phase I studies .

Q. How does this compound’s safety profile compare to other thrombopoietin receptor agonists (TPO-RAs)?

this compound exhibits lower hepatotoxicity (ALT/AST elevation: 1.6–3.2% vs. 9.5% with eltrombopag) and reduced thromboembolic risk. A phase III trial reported no severe adverse events (AEs), with common AEs being transient platelet count increases (7.9%) and mild bilirubin elevation (3.2%) .

Q. What clinical contexts support this compound’s use in ITP management?

this compound is effective in chronic ITP patients unresponsive to prior therapies, achieving platelet response (≥50×10⁹/L) in 88.9% of patients after switching from eltrombopag. Phase III trials demonstrated a 66.7% response rate in refractory cases .

Advanced Research Questions

Q. How should researchers design trials to evaluate TPO-RA switching strategies?

Post-hoc analyses of sequential TPO-RA use (e.g., eltrombopag → this compound) require prospective validation via randomized controlled trials (RCTs). Key endpoints include platelet response rates, time to relapse, and AE profiles. Non-randomized studies risk confounding due to natural platelet fluctuations .

Q. What methodological considerations apply to combination therapies in aplastic anemia (AA)?

In transfusion-dependent non-severe AA (TD-NSAA), this compound combined with cyclosporine A (CsA) improved response rates (74% vs. 16% with CsA alone at 24 weeks). Multivariate analysis identified lymphocyte count as a predictive biomarker (OR: 0.5). Trial designs should stratify patients by baseline hematologic parameters .

Q. How are pharmacokinetic (PK) parameters characterized in preclinical studies?

Rat studies using LC-MS/MS revealed dose-linear PK: t₁/₂ = 8–9 h, Cmax = 13.1–34.6 µg/mL (10–60 mg/kg doses). Method validation included precision (CV <15%), accuracy (85–115%), and a lower limit of quantification (LLOQ) of 1 ng/mL .

Q. What endpoints are critical for evaluating this compound in post-transplant settings?

In allo-HSCT, platelet engraftment (≥20×10⁹/L for 7 days) and transfusion independence are primary endpoints. A prospective RCT showed this compound reduced engraftment time vs. TPO (15.2 vs. 18.2 days; p=0.01) and lowered graft failure rates (3.8% vs. 15.4%) .

Q. How do trial designs address chemotherapy-induced thrombocytopenia (CTIT)?

Phase II trials for CTIT in solid tumors used double-blind, placebo-controlled designs with primary endpoints of platelet recovery (≥50×10⁹/L) within 21 days. Stratification by tumor type and prior chemotherapy cycles enhances generalizability .

Q. How should conflicting data on this compound’s efficacy be reconciled?

While post-hoc analyses suggest superior response rates after switching TPO-RAs, limitations include non-randomized designs and potential selection bias. Conflicting hepatotoxicity data (e.g., lower ALT elevation vs. historical TPO-RAs) may reflect structural modifications reducing off-target effects .

Methodological Resources

  • Statistical Analysis : Use multivariate logistic regression to adjust for confounders (e.g., lymphocyte count in AA studies) .
  • PK/PD Modeling : Employ non-compartmental analysis for AUC and Cmax calculations in preclinical PK studies .
  • Trial Design : Reference CONSORT guidelines for RCTs and STROBE for observational studies to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetrombopag
Reactant of Route 2
Hetrombopag

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.